5-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC13457708
Molecular Formula: C11H6ClFN2O2
Molecular Weight: 252.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6ClFN2O2 |
|---|---|
| Molecular Weight | 252.63 g/mol |
| IUPAC Name | 5-chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H6ClFN2O2/c12-8-5-14-10(15-9(8)11(16)17)6-1-3-7(13)4-2-6/h1-5H,(H,16,17) |
| Standard InChI Key | IHRFXIVVUPPTQI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC=C(C(=N2)C(=O)O)Cl)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(C(=N2)C(=O)O)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
The compound’s IUPAC name is 5-chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid, and its CAS registry number is 1267584-71-3 . Key structural features include:
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A pyrimidine ring with nitrogen atoms at positions 1 and 3.
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A 4-fluorophenyl group at position 2, contributing to lipophilicity and electronic effects.
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A carboxylic acid group at position 4, enabling hydrogen bonding and salt formation.
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A chlorine atom at position 5, enhancing electrophilic reactivity.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 252.63 g/mol | |
| XLogP3 | 2.5 | |
| Topological Polar SA | 63.1 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic Data
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NMR: NMR (CDOD) signals include aromatic protons at δ 7.3–8.1 ppm and a carboxylic acid proton at δ 12–14 ppm (broad) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at 252.63 (M+H) .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Pyrimidine Ring Formation: Condensation of amidines with β-keto esters or via cyclization of chloropyrimidine intermediates.
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Introduction of 4-Fluorophenyl Group: Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh)) with 4-fluorophenylboronic acid .
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Carboxylation: Hydrolysis of nitrile or ester intermediates to yield the carboxylic acid.
Example Pathway:
Key Reactivity
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Nucleophilic Substitution: The chlorine at position 5 is susceptible to displacement by amines or thiols .
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Carboxylic Acid Derivatives: Forms esters, amides, or salts (e.g., mesylates) for enhanced solubility .
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Electrophilic Aromatic Substitution: The fluorophenyl group directs electrophiles to meta/para positions.
Biological and Pharmacological Applications
| Compound | Target | IC/MIC | Source |
|---|---|---|---|
| 5-Fluoro-2-phenylpyrimidine-4-acid | EGFR | 0.8 μM | |
| 5-Chloro-2-(3-Cl-phenyl)pyrimidine | S. aureus | 4 μg/mL |
Agricultural Applications
Patents disclose pyrimidine-carboxylates as herbicides. For example, WO2009023438A1 reports 80–90% weed inhibition at 50–100 g/ha .
Comparative Analysis with Structural Analogs
Table 3: Substituent Effects on Bioactivity
| Compound | Substituents | LogP | Activity (IC) |
|---|---|---|---|
| 5-Cl-2-(4-F-phenyl)pyrimidine-4-acid | Cl, 4-F-phenyl, COOH | 2.5 | N/A |
| 5-F-2-(4-Cl-phenyl)pyrimidine-4-acid | F, 4-Cl-phenyl, COOH | 2.8 | 0.7 μM (EGFR) |
| 5-Br-2-phenylpyrimidine-4-acid | Br, phenyl, COOH | 3.1 | 1.2 μM (VEGFR2) |
Key trends:
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